6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Overview
Description
“6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” is a chemical compound . It is part of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class of compounds, which have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, including “this compound”, has been achieved effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Scientific Research Applications
Synthesis and Structural Analysis
- Recent studies have focused on synthesizing and characterizing pyridazine derivatives like 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one due to their significant biological properties. These compounds have been synthesized and analyzed using techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. Density Functional Theory (DFT) calculations have been employed for theoretical analysis, complementing experimental data (Sallam et al., 2021).
Medicinal Chemistry and Pharmaceutical Importance
- In medicinal chemistry, heterocyclic compounds like pyridazine analogs, including this compound, have shown significant pharmaceutical importance. The synthesis methods and structural analysis of these compounds, including their interaction energies and molecular packing, are areas of active research (Sallam et al., 2021).
Application in Cytotoxic Agents
- Some derivatives of this compound have been synthesized and evaluated as cytotoxic agents. These compounds have shown potential in vitro cytotoxic activities against various cell lines, including Acute Lymphoblastic Leukemia and breast adenocarcinoma cells. The apoptotic effects and caspase activation induced by these compounds have been studied, indicating their potential as therapeutic agents (Mamta et al., 2019).
Antiviral and Antimicrobial Activities
- Triazolopyridazine derivatives, including this compound, have been explored for their antiviral activities, particularly against the hepatitis A virus. These studies utilize plaque reduction infectivity assays to determine the effectiveness of these compounds in virus count reduction (Shamroukh & Ali, 2008).
- Additionally, some derivatives have shown promising antimicrobial activity against a range of gram-positive and gram-negative bacteria, as well as fungi. The synthesis and antimicrobial testing of these compounds are key areas of research in this field (El-Salam et al., 2013).
Mechanism of Action
Target of Action
The primary target of 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the bromodomain of PCAF, which is essential for its function . The inhibition of PCAF can lead to changes in gene expression, potentially disrupting the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of PCAF affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By inhibiting PCAF, the compound can alter the acetylation status of histones, leading to changes in gene expression that can have downstream effects on cell growth and proliferation .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and favorable pharmacokinetic profiles .
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression that disrupt the growth and proliferation of cancer cells . This can result in the reduction of tumor growth and potentially contribute to the treatment of cancer .
Properties
IUPAC Name |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDECZCLRNVKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423341 | |
Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33050-32-7 | |
Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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